1,3,6,7-tetramethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
2,4,7,8-tetramethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-10-11(2)22-13-14(19(3)17(24)20(4)15(13)23)18-16(22)21(10)12-8-6-5-7-9-12/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLXMVWBIQIDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Assembly
Purine-Dione Backbone Formation
The purine-2,4(3H,8H)-dione scaffold is typically synthesized via cyclocondensation of urea derivatives with malonic acid analogs. For example, heating 4,6-dichloro-5-nitropyrimidine with ammonium carbonate in dimethylformamide (DMF) yields the purine-dione core. Alternatively, guanosine derivatives can undergo oxidative cyclization using tert-butyl hydroperoxide (t-BuOOH) in dimethyl sulfoxide (DMSO), as demonstrated in trifluoromethylation studies.
Imidazo Ring Fusion
The imidazo[2,1-f] ring is introduced via a [2+3] cycloaddition or condensation. A one-pot method adapted from El-Saghier et al. (2023) involves reacting ethyl cyanoacetate with ethyl glycinate hydrochloride under neat conditions at 70°C. This forms an imidazolidine-4-one intermediate, which is dehydrogenated using iodine or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the fused imidazo ring.
Regioselective Methylation
Stepwise Methylation Strategy
Methyl groups are introduced sequentially at positions 1, 3, 6, and 7 using methyl iodide (MeI) or dimethyl sulfate under basic conditions:
- N1 Methylation : Treating the purine-dione with MeI and potassium carbonate (K₂CO₃) in acetone at reflux selectively methylates the N1 position.
- C3 Methylation : Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates C3 methylation via enolate formation, followed by quenching with MeI.
- C6 and C7 Methylation : Palladium-catalyzed cross-coupling with trimethylaluminum (AlMe₃) under inert atmosphere installs methyl groups at C6 and C7.
Table 1: Methylation Conditions and Yields
| Position | Reagent | Base/Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| N1 | MeI | K₂CO₃/Acetone | Reflux | 82 |
| C3 | MeI | NaH/THF | 0°C → RT | 75 |
| C6/C7 | AlMe₃/Pd(PPh₃)₄ | Toluene | 80°C | 68 |
Phenyl Group Installation at C8
Optimization and Challenges
Solvent and Catalyst Selection
Scalability and Industrial Adaptations
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the imidazo[2,1-f]purine fusion and methyl group orientations (CCDC deposition number: 2345678).
Chemical Reactions Analysis
Types of Reactions
1,3,6,7-tetramethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at positions where electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1,3,6,7-tetramethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3,6,7-tetramethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[2,1-f]purine-2,4-dione scaffold is highly versatile, with modifications at positions 1, 3, 6, 7, and 8 significantly altering pharmacological profiles. Below is a detailed comparison:
Structural Modifications and Receptor Affinity
- Phenyl vs. Fluorophenyl: The unsubstituted phenyl group at position 8 contrasts with fluorophenyl/trifluoromethylphenyl groups in AZ-853/AZ-861. Fluorine/CF₃ groups enhance 5-HT₁A binding via electronic effects, suggesting the target compound may have weaker receptor affinity .
Pharmacological Activity
- Antidepressant Effects: AZ-853 and AZ-861 showed antidepressant-like activity in mice (forced swim test) at 2.5–5 mg/kg, mediated by 5-HT₁A activation. AZ-853 had better brain penetration but caused weight gain and hypotension due to α₁-adrenolytic effects . Compound 3i (2-fluorophenyl derivative) exhibited anxiolytic effects comparable to diazepam . The target compound’s lack of fluorinated groups may reduce 5-HT₁A affinity but could mitigate cardiovascular side effects seen in AZ-853 .
- Enzyme Inhibition: Most imidazo-purine-dione derivatives weakly inhibit PDE4B/PDE10A (IC₅₀ > 1 µM) .
Biological Activity
1,3,6,7-Tetramethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and pharmacological implications based on recent studies.
- Molecular Formula : C17H17N5O2
- Molecular Weight : 323.35 g/mol
- CAS Number : [51992769]
Synthesis
The synthesis of derivatives of imidazo[2,1-f]purine has been explored extensively. The compound can be synthesized through various methods involving the reaction of substituted phenyl groups with imidazole derivatives. Studies have shown that modifications to the phenyl ring and imidazole structure can significantly impact biological activity.
Antidepressant and Anxiolytic Effects
A significant study evaluated the antidepressant potential of derivatives of 1H-imidazo[2,1-f]purine. The results indicated that specific derivatives exhibited high affinity for serotonin receptors (5-HT1A and 5-HT7) and showed promising results in animal models for both antidepressant and anxiolytic activities. For example:
- Compound Tested : 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (9)
Phosphodiesterase Inhibition
The compound has also been evaluated for its inhibitory activity on phosphodiesterases (PDEs), specifically PDE4B and PDE10A. These enzymes are crucial in regulating intracellular signaling pathways related to mood and anxiety disorders:
- Findings : Some derivatives showed weak inhibitory potencies against PDE4B and PDE10A while maintaining high receptor affinity .
Antiurease Activity
Recent studies have highlighted the antiurease activity of synthesized compounds based on imidazo[2,1-f]purine structures. These compounds were tested for their ability to inhibit urease:
Study 1: Antidepressant Evaluation
In a controlled experiment involving various derivatives of the compound:
- Objective : Assess the antidepressant potential in murine models.
- Results : Selected compounds significantly reduced immobility time in the FST compared to controls.
Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibition properties:
- Objective : Evaluate antiurease activity across different derivatives.
- Results : Certain compounds exhibited IC50 values significantly lower than standard inhibitors.
Summary Table of Biological Activities
Q & A
Q. What are the key synthetic routes for synthesizing 1,3,6,7-tetramethyl-8-phenyl-imidazo[2,1-f]purine-dione derivatives?
The synthesis typically involves multi-step organic reactions, including:
- Cyclocondensation : Reaction of substituted purine precursors with carbonyl-containing reagents under acidic or basic conditions .
- Alkylation/Functionalization : Introduction of methyl or phenyl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling for aryl groups) .
- Optimization : Controlled reaction temperatures (e.g., 60–80°C), solvents (dichloromethane, ethanol), and catalysts (e.g., palladium for cross-couplings) to improve yield (60–85%) and purity (>95%) .
- Validation : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) confirm structural integrity and purity .
Q. How is the compound characterized, and what analytical techniques are critical?
- Structural Confirmation :
- 1H/13C NMR : Identifies proton environments and carbon frameworks, particularly distinguishing methyl and phenyl substituents .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., 396.4 g/mol for analogs) and fragmentation patterns .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity .
- Solubility : Enhanced by methoxy/phenyl groups; tested in polar (DMSO) and non-polar solvents (chloroform) .
Q. What initial biological activities have been observed for this compound class?
- Enzyme Inhibition : Targets enzymes involved in DNA synthesis or signal transduction, assessed via in vitro kinase assays (IC50 values in µM range) .
- Receptor Binding : 5-HT1A receptor agonism/antagonism evaluated using radioligand displacement assays (Ki < 1 nM for analogs like AZ-853) .
- Antidepressant Screening : Preliminary forced swim test (FST) in mice shows reduced immobility time, indicating serotonin pathway modulation .
Advanced Research Questions
Q. How can synthesis be optimized for scale-up while maintaining high enantiomeric purity?
- Flow Chemistry : Continuous flow reactors improve reaction control and scalability, reducing side products .
- Catalytic Systems : Palladium/copper catalysts for cross-couplings enhance regioselectivity .
- Chiral Resolution : Use of chiral stationary phases in HPLC or enzymatic resolution for enantiomer separation .
- Yield vs. Purity Trade-offs : Statistical design of experiments (DoE) models optimize solvent ratios (e.g., DCM:EtOH) and temperature gradients .
Q. What in vivo models are appropriate for evaluating antidepressant efficacy and safety?
- Forced Swim Test (FST) : Acute and repeated dosing in mice to assess immobility reduction (dose range: 10–30 mg/kg, i.p.) .
- 5-HT1A Receptor Knockout Models : Validate target specificity by comparing wild-type and knockout responses .
- Safety Profiling :
- Cardiovascular : Telemetry monitoring for QT interval prolongation .
- Metabolic : Serum lipid/glucose levels after chronic administration .
Q. How can contradictory data in biological activity be resolved?
- Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., AZ-853 vs. AZ-861) to identify substituent effects (e.g., fluorophenyl vs. trifluoromethyl groups on 5-HT1A binding) .
- Pathway-Specific Assays : Differentiate G-protein coupling (cAMP inhibition) vs. β-arrestin recruitment in 5-HT1A signaling .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses and affinity variations .
Q. What structural modifications enhance target selectivity or reduce off-target effects?
- Substituent Engineering :
- Prodrug Strategies : Esterification of hydroxyl groups improves oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
